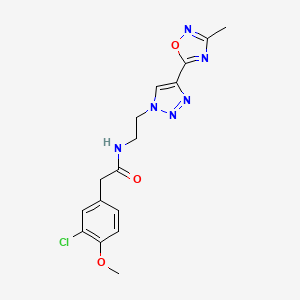
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN6O3 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methoxyphenyl group, an oxadiazole moiety, and a triazole ring. Its molecular formula is C₁₈H₁₉ClN₄O₂ with a molecular weight of approximately 364.82 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Caspase activation |
| Compound B | HeLa | 2.41 | HDAC inhibition |
| Target Compound | MCF-7 | TBD | TBD |
Antimalarial Activity
There is emerging evidence suggesting that compounds with similar structural frameworks exhibit antimalarial activity against Plasmodium falciparum. For example, oxadiazole derivatives have shown promising results with low IC50 values indicating high potency against malaria parasites .
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit key enzymes involved in cellular processes.
- Interaction with DNA : Triazole derivatives often intercalate into DNA or inhibit topoisomerases.
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase cascades.
Case Studies
A notable study investigated the effects of an oxadiazole-based compound on MCF-7 cells, revealing increased expression levels of p53 and enhanced cleavage of caspase-3, indicative of apoptosis induction . Another study focused on the synthesis and evaluation of various 1,2,4-oxadiazole derivatives for their anticancer properties against different cell lines .
科学研究应用
Anticancer Potential
Numerous studies have indicated that derivatives of 1,2,4-oxadiazole and triazole compounds exhibit promising anticancer properties. The specific compound has been synthesized to explore its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : Research has demonstrated that compounds containing oxadiazole and triazole moieties can induce apoptosis in cancer cells. A study reported that certain 1,2,4-oxadiazole derivatives showed significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7, HCT-116), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.48 |
| 2 | HCT-116 | 0.78 |
| 3 | A549 | 0.11 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties as well. Triazoles are known for their efficacy against fungal infections, while oxadiazoles have been explored for antibacterial activities. Preliminary evaluations indicate that the compound may inhibit the growth of certain pathogenic bacteria and fungi .
Case Study 1: Synthesis and Evaluation
In a notable study by Maftei et al., several derivatives of oxadiazole were synthesized and evaluated for their anticancer activity. One derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, showcasing the potential for further development into more effective anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly influenced the compound’s biological activity. The introduction of specific substituents was found to enhance antiproliferative effects while minimizing toxicity to normal cells .
属性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3/c1-10-19-16(26-21-10)13-9-23(22-20-13)6-5-18-15(24)8-11-3-4-14(25-2)12(17)7-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWKWOHONZEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














